

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxyphenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxyphenyl

Cat. No.: B12655295

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-methoxyphenol, a key intermediate in the pharmaceutical and fine chemical industries.[\[1\]](#) [\[2\]](#) This document details established synthetic protocols, presents key characterization data in a structured format, and visualizes experimental workflows for clarity.

Introduction

3-Methoxyphenol, also known as m-hydroxyanisole or resorcinol monomethyl ether, is a valuable building block in organic synthesis.[\[1\]](#)[\[3\]](#)[\[4\]](#) Its bifunctional nature, containing both a hydroxyl and a methoxy group, allows for a wide range of chemical transformations, making it a crucial component in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules.[\[1\]](#) This guide outlines a common and efficient method for its preparation and the analytical techniques used to confirm its identity and purity.

Synthesis of 3-Methoxyphenol

The most prevalent and well-documented method for the synthesis of 3-methoxyphenol is the selective methylation of resorcinol using dimethyl sulfate.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) An optimized version of this procedure, employing a phase transfer catalyst to improve yield and purity, is also presented.

Synthesis via Selective Methylation of Resorcinol

This method involves the reaction of resorcinol with dimethyl sulfate in the presence of a base. The reaction proceeds via nucleophilic substitution, where the phenoxide ion of resorcinol attacks the methyl group of dimethyl sulfate.

A common procedure involves treating resorcinol with sodium hydroxide to form the monosodium salt, followed by the addition of dimethyl sulfate.[3][5][7] The temperature is controlled to favor mono-methylation.[3][5]

An optimized protocol using a phase transfer catalyst has been reported to achieve higher yields and purity.[6] This method utilizes a toluene-water system with tetrabutylammonium bromide (TBAB) as the phase transfer catalyst.[6]

- Reaction Setup: In a 250 mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 11.0 g (0.1 mol) of resorcinol, 0.5 g of tetrabutylammonium bromide (TBAB), 50 mL of toluene, and 50 mL of a 2 mol/L sodium hydroxide solution.
- Reaction Conditions: Stir the mixture and heat to 80°C.
- Addition of Methylating Agent: Add 15.1 g (0.12 mol) of dimethyl sulfate dropwise to the reaction mixture.
- Reaction Time: After the addition is complete, continue the reaction for 8 hours at 80°C.
- Work-up:
 - Cool the reaction mixture and adjust the pH to weakly acidic with glacial acetic acid.
 - Separate the organic phase.
 - Extract the aqueous phase with 25 mL of toluene.
 - Combine the organic phases and wash with water and then with a saturated sodium chloride solution.
 - Dry the organic phase over anhydrous sodium sulfate.
- Purification:

- Remove the toluene under reduced pressure.
- Perform vacuum distillation and collect the fraction at 115-118°C (at 0.67 kPa). This yields approximately 8.5 g of 3-methoxyphenol.[\[6\]](#)

Alternative Synthesis Route

Another reported method for the synthesis of 3-methoxyphenol involves the oxidation of **3-methoxyphenylboronic acid**.[\[5\]](#) A general procedure for the oxidation of phenylboronic acids to phenols involves the use of hydrogen peroxide.[\[5\]](#)

Characterization of 3-Methoxyphenol

The identity and purity of the synthesized 3-methoxyphenol are confirmed through various analytical techniques, including spectroscopic methods and determination of physical properties.

Physical Properties

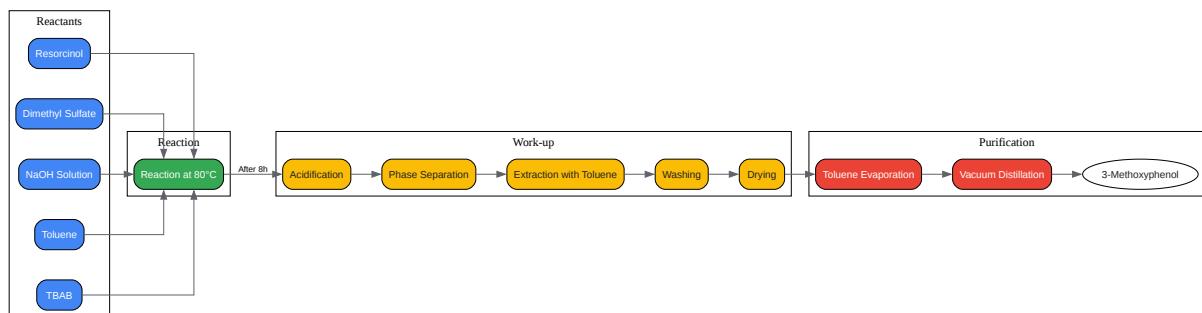
The following table summarizes the key physical properties of 3-methoxyphenol.

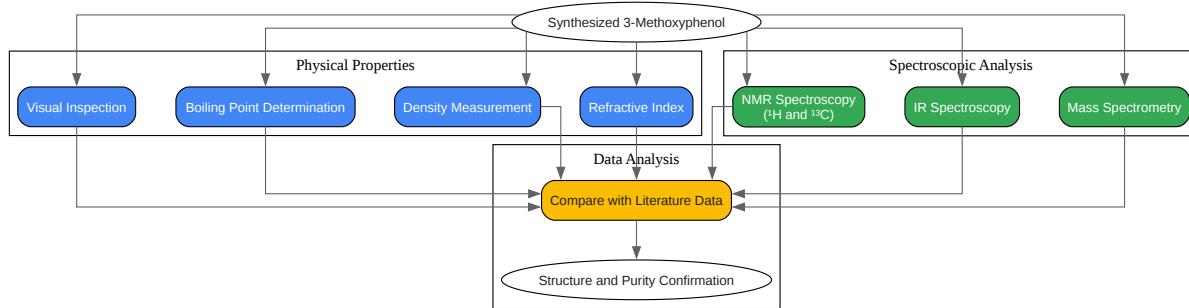
Property	Value	Reference(s)
Molecular Formula	C ₇ H ₈ O ₂	[5]
Molecular Weight	124.14 g/mol	[5]
Appearance	Colorless to light yellow transparent oily liquid	[1]
Boiling Point	113-115 °C at 5 mmHg 144 °C at 25 mmHg 243 °C (lit.)	[3] [5] [7]
Density	1.131 g/mL at 25 °C	[3] [5] [7]
Refractive Index	n ²⁰ /D 1.552	[3] [5] [7]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of 3-methoxyphenol.

- ^1H NMR: The proton NMR spectrum of 3-methoxyphenol typically shows signals for the aromatic protons, the methoxy protons, and the hydroxyl proton.[8][9] The aromatic protons appear in the range of 6.4-7.1 ppm, the methoxy protons as a singlet around 3.8 ppm, and the hydroxyl proton as a broad singlet.[9]
- ^{13}C NMR: The carbon NMR spectrum shows distinct signals for the seven carbon atoms.[9][10] The carbon of the methoxy group appears around 55 ppm, while the aromatic carbons are observed in the region of 100-160 ppm.[9]


The IR spectrum of 3-methoxyphenol displays characteristic absorption bands that confirm the presence of its functional groups.[11][12]


Functional Group	Wavenumber (cm^{-1})
O-H Stretch (Phenol)	3200-3600 (broad)
C-H Stretch (Aromatic)	3000-3100
C-H Stretch (Aliphatic)	2850-3000
C=C Stretch (Aromatic)	1450-1600
C-O Stretch (Phenol)	1200-1260
C-O Stretch (Ether)	1000-1300

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 3-methoxyphenol.[13][14] The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M^+) at $\text{m/z} = 124$.[4]

Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows for 3-methoxyphenol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-Methoxyphenol | 150-19-6 [chemicalbook.com]
- 4. 3-Methoxyphenol | C7H8O2 | CID 9007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. prepchem.com [prepchem.com]
- 8. 3-Methoxyphenol(150-19-6) 1H NMR [m.chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 3-Methoxyphenol(150-19-6) IR Spectrum [m.chemicalbook.com]
- 12. IR Comparison [webspectra.chem.ucla.edu]
- 13. 3-Methoxyphenol(150-19-6) MS spectrum [chemicalbook.com]
- 14. 3-Methoxyphenol, TMS derivative [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxyphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12655295#3-methoxyphenyl-synthesis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com